1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-fluorobenzenesulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-fluorobenzenesulfonyl)piperazine” belongs to the class of 1,2,4-triazolo[4,3-b]pyridazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-b]pyridazines involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthetic approaches for these compounds have been compiled in several review articles .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-b]pyridazines is characterized by a five-membered triazole ring fused with a six-membered pyridazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[4,3-b]pyridazines are diverse and depend on the specific substituents present in the molecule . For instance, reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles may lead to the formation of two regioisomers .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[4,3-b]pyridazines depend on their specific structure and substituents. For example, some derivatives show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% .作用機序
Target of Action
The primary target of this compound is BRD4 , a protein that contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . BRD4 is a well-studied target and is considered a promising therapeutic target for treating various diseases, including cancers .
Mode of Action
The compound acts as a bromodomain inhibitor with micromolar IC50 values . It binds to the bromodomains of BRD4, thereby inhibiting its function . The binding modes of this compound have been characterized by determining the crystal structures of BD1 in complex with selected inhibitors .
Biochemical Pathways
The inhibition of BRD4 by this compound affects the epigenetic reading process, which can lead to changes in gene expression . This can have downstream effects on various cellular processes, including cell proliferation and differentiation, which are often dysregulated in diseases like cancer .
Pharmacokinetics
Similar compounds with the [1,2,4]triazolo[4,3-b]pyridazine scaffold have been reported to have promising pharmacokinetic properties
Result of Action
The result of the compound’s action is the inhibition of BRD4 function, which can lead to changes in gene expression . This can potentially have therapeutic effects in diseases where BRD4 is implicated, such as various forms of cancer .
将来の方向性
The future directions in the research of 1,2,4-triazolo[4,3-b]pyridazines involve the design of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . Additionally, attempts are being made to design next-generation fused ring energetic materials for different applications .
生化学分析
Biochemical Properties
Compounds with a similar triazolopyridazine core have been found to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific substituents on the triazolopyridazine core .
Cellular Effects
Similar compounds have been found to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been found to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been found to have threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been found to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
3-ethyl-6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O2S/c1-2-15-19-20-16-7-8-17(21-24(15)16)22-9-11-23(12-10-22)27(25,26)14-5-3-13(18)4-6-14/h3-8H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMJTAQXIUZSHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。